N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 689265-94-9
VCID: VC6812172
InChI: InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43
Molecular Formula: C24H28N4O2S
Molecular Weight: 436.57

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

CAS No.: 689265-94-9

Cat. No.: VC6812172

Molecular Formula: C24H28N4O2S

Molecular Weight: 436.57

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide - 689265-94-9

Specification

CAS No. 689265-94-9
Molecular Formula C24H28N4O2S
Molecular Weight 436.57
IUPAC Name N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Standard InChI InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31)
Standard InChI Key PGALQVPLXMPGRI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound integrates three distinct pharmacophoric elements:

  • A 2-thioxo-1,2-dihydroquinazolin-4-yl group, which contributes π-π stacking capabilities and hydrogen-bonding sites.

  • A cyclohexanecarboxamide scaffold, providing conformational rigidity and lipid solubility.

  • A 4-methoxybenzyl substituent, enhancing membrane permeability through hydrophobic interactions.

The InChI string (InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31)) confirms the presence of hydrogen bond donors (N-H) and acceptors (C=O, C=S), critical for target engagement.

Table 1: Key Chemical Properties

PropertyValue
CAS Number689265-94-9
Molecular FormulaC24H28N4O2S\text{C}_{24}\text{H}_{28}\text{N}_4\text{O}_2\text{S}
Molecular Weight436.57 g/mol
SMILESCOC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area121 Ų

Synthesis and Derivatives

Synthetic Pathways

The compound’s synthesis likely involves sequential coupling reactions:

  • Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with thiourea to generate the 2-thioxo-1,2-dihydroquinazolin-4-amine core.

  • Amide Coupling: Reaction of 4-aminomethylcyclohexanecarboxylic acid with 4-methoxybenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt).

  • Mannich Reaction: Linking the quinazolinone and cyclohexanecarboxamide moieties via a methylene bridge .

Table 2: Hypothetical Reaction Yields*

StepReaction TypeYield (%)
1Cyclocondensation65–75
2Amide Formation80–85
3Mannich Alkylation50–60

*Estimated based on analogous syntheses .

Future Research Directions

  • In Vitro Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.

  • ADMET Prediction: Assess logP (~3.5), aqueous solubility (~0.01 mg/mL), and cytochrome P450 inhibition risks.

  • Structural Optimization: Introduce fluorinated or sulfonamide groups to improve bioavailability and target selectivity.

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